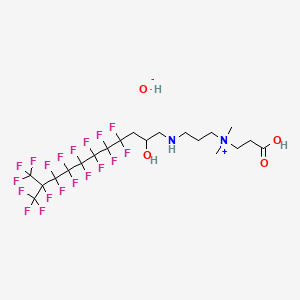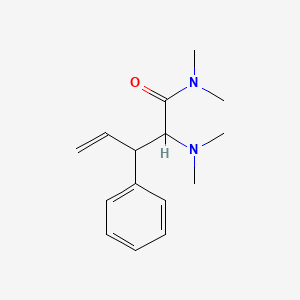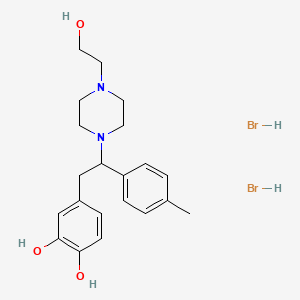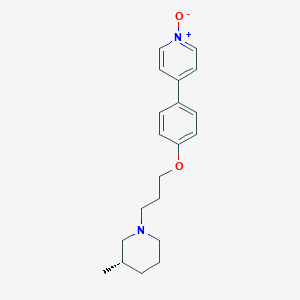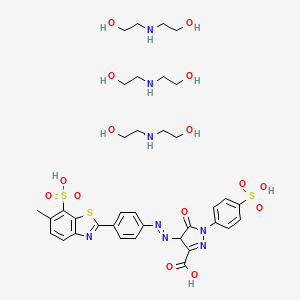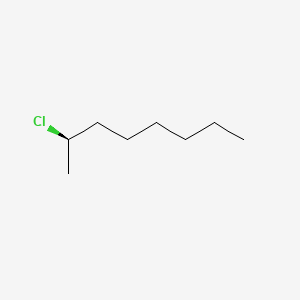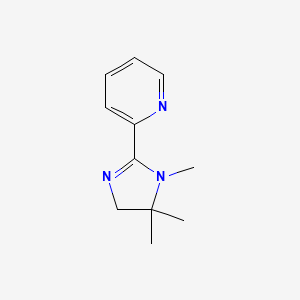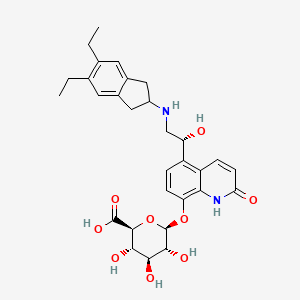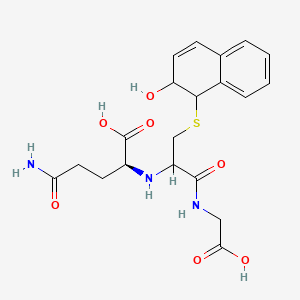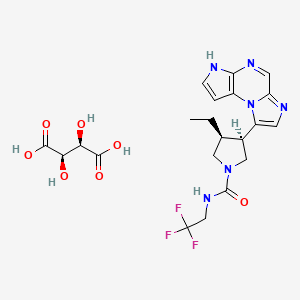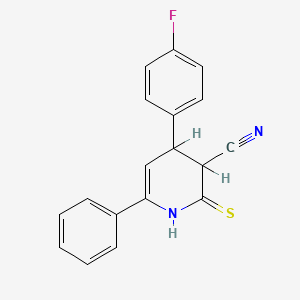
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a thioxo group, a fluorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using molecular iodine in methanol.
Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Molecular iodine in methanol at reflux temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer and antimicrobial activities.
Quinolone Derivatives: Known for their broad-spectrum antimicrobial properties and structural similarity to the pyridine ring.
Uniqueness
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
89451-35-4 |
|---|---|
Molecular Formula |
C18H13FN2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13FN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10,15-16H,(H,21,22) |
InChI Key |
BXAZKSYAXYGTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



